![molecular formula C10H15NOS B2833250 {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol CAS No. 1858005-56-7](/img/structure/B2833250.png)
{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is a complex organic compound featuring a cyclobutyl ring, a thiophene moiety, and an amino group. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then functionalized to introduce the amino group. The cyclobutyl ring is often synthesized separately and then coupled with the thiophene derivative through a series of reactions, such as nucleophilic substitution or reductive amination.
Thiophene Functionalization: The thiophene ring can be functionalized using halogenation followed by nucleophilic substitution to introduce the amino group.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions involving alkenes or alkynes.
Coupling Reactions: The final step involves coupling the functionalized thiophene with the cyclobutyl ring, often using reagents like lithium aluminum hydride (LiAlH4) for reduction or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the thiophene ring or the amino group, leading to various reduced derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
The major products from these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
作用机制
The mechanism of action of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
{1-[Amino(phenyl)methyl]cyclobutyl}methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
{1-[Amino(pyridin-2-yl)methyl]cyclobutyl}methanol: Contains a pyridine ring, offering different electronic properties.
{1-[Amino(furan-2-yl)methyl]cyclobutyl}methanol: Features a furan ring, which can affect its reactivity and biological activity.
Uniqueness
The presence of the thiophene ring in {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol imparts unique electronic properties and reactivity compared to its analogs. Thiophene rings are known for their stability and ability to participate in various chemical reactions, making this compound particularly versatile in both synthetic and biological applications.
属性
IUPAC Name |
[1-[amino(thiophen-2-yl)methyl]cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h1,3,6,9,12H,2,4-5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGKMOZOAOZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2833167.png)
![4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2833168.png)
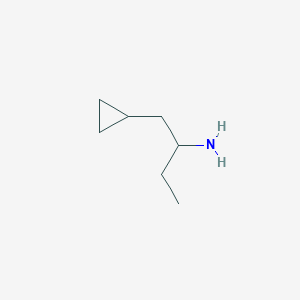
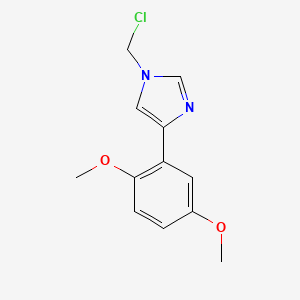

![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)
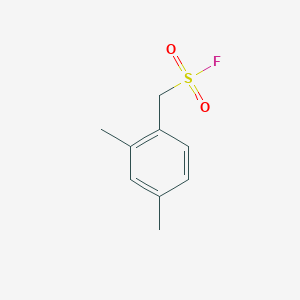
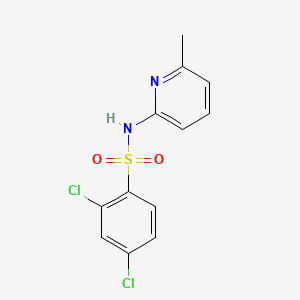
![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)
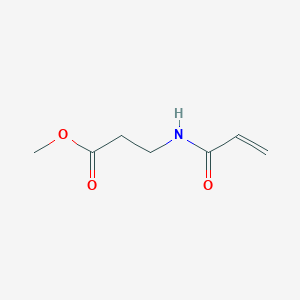
![3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione](/img/structure/B2833190.png)
